

# Application Notes and Protocols: Anthranil as a Versatile Building Block in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Anthranil (2,1-benzisoxazole) has emerged as a valuable and versatile building block in modern organic synthesis. Its strained N-O bond makes it a reactive precursor for a variety of transformations, enabling the efficient construction of diverse nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials.

This document provides detailed application notes and experimental protocols for three distinct and powerful synthetic methodologies that utilize **anthranil** as a key starting material:

- Cobalt-Catalyzed Synthesis of Quinolines: A cost-effective and efficient method for the synthesis of quinoline derivatives, which are core structures in numerous pharmaceuticals.
- Copper-Catalyzed Synthesis of Acridines: A practical approach to constructing the acridine core, a privileged scaffold in drug discovery and organic electronics.
- Gold-Catalyzed [4+2+2] Cycloaddition: An elegant and atom-economical method for the synthesis of complex, eight-membered, bridged-ring systems.

## Cobalt-Catalyzed Synthesis of Quinolines from Anthranils and Organozinc Pivalates







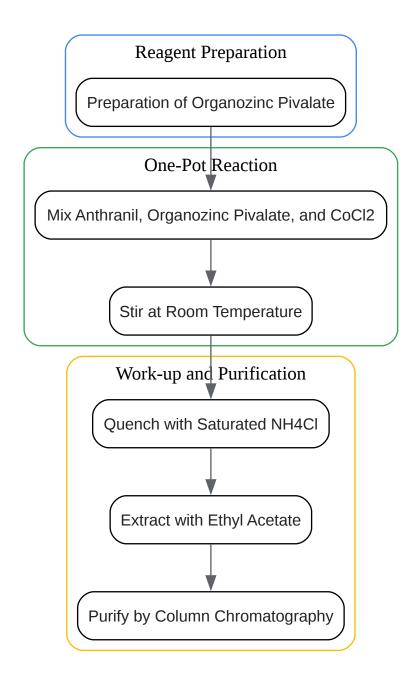
This method provides an efficient route to quinolines through a cobalt-catalyzed reaction between **anthranil**s and organozinc pivalates. The reaction proceeds through an initial amination followed by a cyclization to form the quinoline ring system. This approach is notable for its use of an earth-abundant and inexpensive cobalt catalyst.

#### **Application Note**

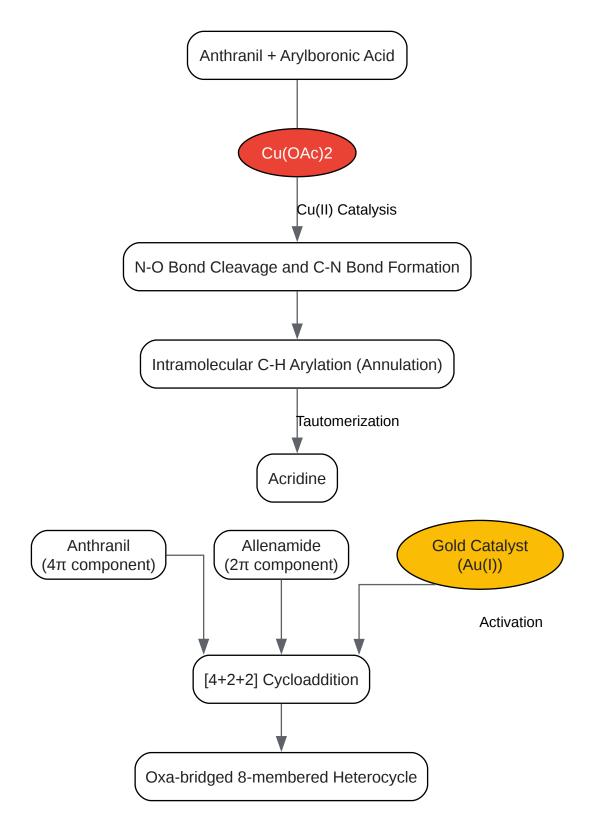
The quinoline scaffold is a ubiquitous motif in a wide range of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. This cobalt-catalyzed method offers a straightforward and modular approach to synthesizing substituted quinolines. The reaction tolerates a variety of functional groups on both the **anthranil** and the organozinc reagent, allowing for the generation of a diverse library of quinoline derivatives for drug discovery and development programs.

#### **Experimental Workflow**









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